molecular formula C14H10ClFN2O2 B5715164 4-chloro-N'-[(3-fluorobenzoyl)oxy]benzenecarboximidamide

4-chloro-N'-[(3-fluorobenzoyl)oxy]benzenecarboximidamide

Cat. No.: B5715164
M. Wt: 292.69 g/mol
InChI Key: ILOHILZTUAIJSX-UHFFFAOYSA-N
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Description

4-chloro-N'-[(3-fluorobenzoyl)oxy]benzenecarboximidamide, also known as CF3BIO, is a chemical compound that has gained significant attention in scientific research due to its unique properties. This molecule is a potential inhibitor of a specific protein called heat shock protein 90 (HSP90), which is involved in the regulation of various cellular processes.

Mechanism of Action

4-chloro-N'-[(3-fluorobenzoyl)oxy]benzenecarboximidamide binds to the ATP-binding site of HSP90, leading to the inhibition of its chaperone activity. This, in turn, results in the degradation of various client proteins that are essential for cancer cell growth and survival.
Biochemical and Physiological Effects:
This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to the suppression of tumor growth. It has also been reported to inhibit angiogenesis, which is critical for the growth and spread of tumors. Additionally, this compound has been found to enhance the efficacy of other chemotherapeutic agents, making it a potential candidate for combination therapy.

Advantages and Limitations for Lab Experiments

One of the significant advantages of 4-chloro-N'-[(3-fluorobenzoyl)oxy]benzenecarboximidamide is its specificity towards HSP90, which reduces the risk of off-target effects. It has also shown good pharmacokinetic properties, including high solubility and stability. However, the low yield of the synthesis process and the limited availability of the compound are significant limitations for lab experiments.

Future Directions

There are several future directions for the research and development of 4-chloro-N'-[(3-fluorobenzoyl)oxy]benzenecarboximidamide. One of the primary areas of focus is the optimization of the synthesis process to increase the yield of the compound. Additionally, the efficacy of this compound in combination with other chemotherapeutic agents needs to be further investigated. The potential use of this compound in other diseases, such as neurodegenerative disorders, is also an area of interest. Finally, the development of more potent and selective HSP90 inhibitors based on the structure of this compound is a promising avenue for future research.
Conclusion:
This compound is a chemical compound that has shown promising results as an HSP90 inhibitor in preclinical studies. Its potential use in cancer therapy and other diseases makes it an exciting area of research. However, the limitations of the synthesis process and the limited availability of the compound need to be addressed to facilitate further research. The future directions for the development of this compound and its derivatives are promising and offer significant potential for the development of new therapies.

Synthesis Methods

The synthesis of 4-chloro-N'-[(3-fluorobenzoyl)oxy]benzenecarboximidamide involves several steps, starting with the reaction of 4-chloro-1,2-phenylenediamine with 3-fluorobenzoyl chloride to obtain 4-chloro-N-(3-fluorobenzoyl)benzene-1,2-diamine. This intermediate is then reacted with chloroformamidine hydrochloride to produce this compound. The overall yield of the synthesis process is around 30%.

Scientific Research Applications

4-chloro-N'-[(3-fluorobenzoyl)oxy]benzenecarboximidamide has been extensively studied for its potential use in cancer therapy. HSP90 is overexpressed in many cancer cells, and its inhibition can lead to the degradation of various oncogenic proteins. This compound has shown promising results in preclinical studies as an HSP90 inhibitor, leading to the suppression of tumor growth and increased survival rates in animal models.

Properties

IUPAC Name

[(Z)-[amino-(4-chlorophenyl)methylidene]amino] 3-fluorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClFN2O2/c15-11-6-4-9(5-7-11)13(17)18-20-14(19)10-2-1-3-12(16)8-10/h1-8H,(H2,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILOHILZTUAIJSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C(=O)ON=C(C2=CC=C(C=C2)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)F)C(=O)O/N=C(/C2=CC=C(C=C2)Cl)\N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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